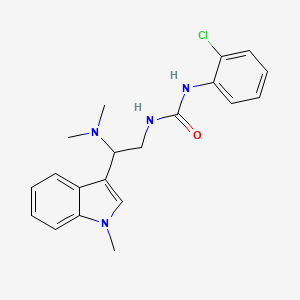
4-(tert-butyl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-butyl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H28N2O2 and its molecular weight is 376.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
4-Oxoquinolines, including derivatives similar to the queried compound, are of significant interest due to their biological and synthetic versatility. These compounds, especially those with a carboxamide unit attached to the 4-oxoquinoline core, exhibit various pharmacological activities such as antibacterial and antiviral effects. A study by Batalha et al. (2019) used Density Functional Theory (DFT) methods to explore the regioselective ethylation of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, highlighting the compound's relevance in synthetic chemistry and potential for creating pharmacologically active molecules (Batalha et al., 2019).
Antimicrobial Activity
Compounds structurally related to the queried chemical have been investigated for their potential as antimicrobial agents. Desai et al. (2007) synthesized quinazoline derivatives and evaluated their antibacterial and antifungal activities, suggesting that modifications of the quinazoline core can lead to potent antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Polymer Chemistry
The chemical versatility of tert-butyl-phenol derivatives extends into the field of polymer chemistry. Hsiao et al. (2000) synthesized polyamides with ether linkages and ortho-phenylene units derived from tert-butylcatechol, demonstrating the utility of tert-butyl groups in creating materials with high thermal stability and solubility in polar solvents (Hsiao, Yang, & Chen, 2000).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(tert-butyl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide' involves the reaction of tert-butyl 4-aminobenzoate with 5,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde in the presence of sodium triacetoxyborohydride to form the intermediate product. This intermediate product is then reacted with 2-bromoethylamine hydrobromide in the presence of potassium carbonate to form the final product.", "Starting Materials": [ "tert-butyl 4-aminobenzoate", "5,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde", "sodium triacetoxyborohydride", "2-bromoethylamine hydrobromide", "potassium carbonate" ], "Reaction": [ "Step 1: tert-butyl 4-aminobenzoate is reacted with 5,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde in the presence of sodium triacetoxyborohydride to form the intermediate product.", "Step 2: The intermediate product is then reacted with 2-bromoethylamine hydrobromide in the presence of potassium carbonate to form the final product." ] } | |
CAS-Nummer |
851407-10-8 |
Molekularformel |
C24H28N2O2 |
Molekulargewicht |
376.5 |
IUPAC-Name |
4-tert-butyl-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C24H28N2O2/c1-15-6-7-16(2)21-20(15)14-18(23(28)26-21)12-13-25-22(27)17-8-10-19(11-9-17)24(3,4)5/h6-11,14H,12-13H2,1-5H3,(H,25,27)(H,26,28) |
InChI-Schlüssel |
NYGIQESEKJEUTL-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3=CC=C(C=C3)C(C)(C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2838675.png)
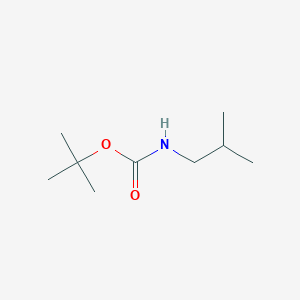
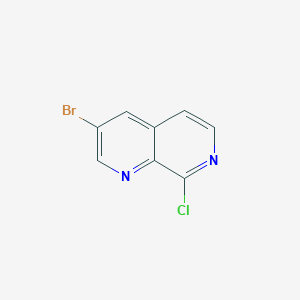

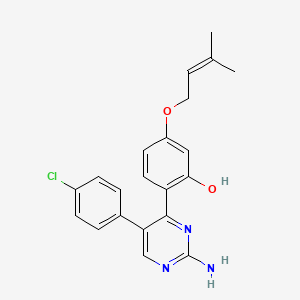
![1-[4-(2,3,4-Trimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2838682.png)
![6,8-Dichloro-2-ethylimidazo[1,2-b]pyridazine](/img/structure/B2838683.png)

![Methyl 2-[[(Z)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2838685.png)
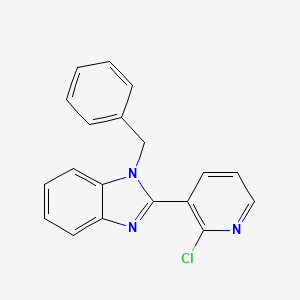

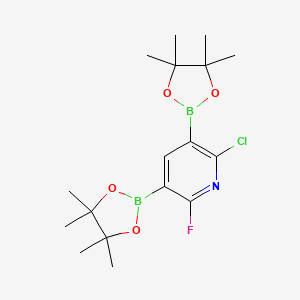
![3-oxo-N-(p-tolyl)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2838693.png)
